(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride
Description
“(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride” is a chiral small molecule featuring a pyridine ring substituted with a carboxamide group at the 3-position, linked to an (S)-configured piperidin-3-yl moiety. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis. Its molecular formula is C₁₁H₁₇Cl₂N₃O, with a molecular weight of 278.18 g/mol.
Properties
IUPAC Name |
N-[(3S)-piperidin-3-yl]pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHFVOGSQHRSNR-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with (S)-3-aminopiperidine. The reaction is carried out under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution.
Major Products
Scientific Research Applications
(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives, differing in stereochemistry, heterocycle type, substituent positions, and salt forms. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Notes on Table 1:
- The molecular formula for N-(Piperidin-4-yl)thiophene-3-carboxamide hydrochloride () is listed as C₁₀H₁₅ClN, but the compound name implies additional heteroatoms (S and O).
- The dihydrochloride salt in the target compound and its R-isomer improves solubility compared to single-salt derivatives like the thiophene analog.
Key Comparison Points
Stereochemistry :
- The (S)-configuration of the target compound distinguishes it from the (R)-isomer (CAS 1286208-22-7). Stereochemistry significantly impacts binding affinity in chiral environments, such as enzyme active sites .
Heterocycle Type :
- Replacing pyridine with thiophene (CAS 1185314-33-3) alters electronic properties. Thiophene’s lower aromaticity and sulfur atom may reduce solubility and modify metabolic stability .
Substituent Position :
- Pyridine-3-carboxamide (target) vs. pyridine-4-carboxamide (R-isomer) changes the spatial orientation of the carboxamide group, affecting hydrogen-bonding interactions .
Salt Form :
- Dihydrochloride salts (target, R-isomer) vs. single hydrochloride (thiophene analog) influence solubility and crystallinity. Multi-salt forms are often preferred in drug formulations for enhanced bioavailability .
Research Implications
While direct pharmacological data are absent in the provided evidence, structural comparisons suggest:
- The target compound’s pyridine-3-carboxamide and S-configuration may optimize interactions with amine-binding pockets in receptors.
- Thiophene analogs () could serve as isosteres in medicinal chemistry to modulate lipophilicity or metabolic pathways.
- Dihydrochloride salts (Evidences 5–7) are advantageous for aqueous solubility in preclinical studies.
Biological Activity
(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₁H₁₄Cl₂N₄O
- Molecular Weight: 284.22 g/mol
- Structure: The compound features a piperidine ring, a pyridine ring, and a carboxamide functional group, which contribute to its solubility and biological activity.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, although the precise mechanisms remain to be fully elucidated. The presence of the dihydrochloride salt enhances its solubility in biological fluids, making it suitable for pharmacological applications.
Biological Activities
Research highlights several potential biological activities associated with this compound:
-
Anticancer Properties:
- Preliminary studies have indicated that derivatives of piperidine compounds may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (S)-N-(Piperidin-3-yl)pyridine derivatives have shown promising results in inducing apoptosis in hypopharyngeal tumor cells .
-
Neuropharmacological Effects:
- The compound is being explored for its neuropharmacological properties. Its structure allows it to interact with neurotransmitter systems, potentially influencing cognitive functions and mood disorders.
- Enzyme Inhibition:
Research Findings and Case Studies
Several studies have investigated the biological activity of (S)-N-(Piperidin-3-yl)pyridine derivatives:
Table 1: Summary of Biological Activities
| Study Reference | Activity Investigated | Findings |
|---|---|---|
| Anticancer | Induced apoptosis in FaDu cells | |
| Neuropharmacological | Modulated neurotransmitter activity | |
| Enzyme inhibition | Inhibited specific metabolic enzymes |
Case Study: Anticancer Activity
In a recent study published in MDPI, researchers synthesized various piperidine derivatives and assessed their anticancer activity against hypopharyngeal tumor cells. The findings revealed that certain modifications to the piperidine structure enhanced cytotoxicity compared to standard treatments like bleomycin . This suggests that (S)-N-(Piperidin-3-yl)pyridine derivatives could be further developed as potential anticancer agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride, and how can reaction conditions be optimized for purity?
- Methodology : Synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with (S)-piperidin-3-amine, followed by dihydrochloride salt formation. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
- Chiral purity : Employ chiral HPLC or enzymatic resolution to ensure enantiomeric excess of the (S)-configuration .
- Salt formation : React the free base with HCl in ethanol, followed by recrystallization for high-purity dihydrochloride .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodology : Use a combination of:
- X-ray crystallography : Refine diffraction data with SHELXL (SHELX suite) to resolve the absolute stereochemistry and hydrogen-bonding networks .
- NMR spectroscopy : Assign peaks using , , and 2D experiments (e.g., COSY, HSQC) to verify the pyridine-piperidine linkage and stereochemistry .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodology :
- Solubility : Test in PBS (pH 7.4) and DMSO using nephelometry; structural analogs show moderate aqueous solubility (0.5–2 mg/mL) but require co-solvents like PEG-400 for in vivo studies .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Piperidine derivatives are prone to oxidation; stabilize with antioxidants (e.g., BHT) in formulations .
Advanced Research Questions
Q. How does this compound interact with neurotransmitter receptors, and what experimental assays are suitable for measuring binding affinity?
- Methodology :
- Radioligand binding assays : Use -labeled compound to quantify affinity for serotonin/dopamine receptors (e.g., 5-HT, D) in rat brain homogenates .
- Functional assays : Measure cAMP accumulation or calcium flux in HEK293 cells expressing cloned human receptors to assess agonist/antagonist activity .
- Contradictions : Discrepancies in IC values may arise from species-specific receptor isoforms or assay conditions (e.g., GTPγS presence) .
Q. How can crystallographic data resolve contradictions in reported solubility or stability results?
- Methodology :
- Polymorph screening : Identify crystal forms (e.g., hydrates vs. anhydrates) via X-ray powder diffraction (XRPD). Hydrated forms may exhibit higher solubility but lower thermal stability .
- Hirshfeld surface analysis : Correlate intermolecular interactions (e.g., hydrogen bonds with chloride ions) with dissolution rates .
Q. What strategies improve the scalability of synthetic routes without compromising enantiomeric purity?
- Methodology :
- Flow chemistry : Optimize amide coupling in continuous flow reactors to enhance yield (reported >85% for similar piperidine derivatives) .
- Catalytic asymmetric synthesis : Explore organocatalysts (e.g., proline derivatives) for enantioselective piperidine ring formation, reducing reliance on chiral chromatography .
Q. How do structural modifications (e.g., substituents on pyridine/piperidine) alter biological activity?
- Methodology :
- SAR studies : Synthesize analogs with methyl/fluoro substitutions on pyridine and compare receptor binding using molecular docking (e.g., AutoDock Vina) .
- Metabolic stability : Assess cytochrome P450 inhibition in human liver microsomes; bulky substituents (e.g., tert-butyl) reduce metabolic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
